4-Bromo-2-iodo-6-(trifluoromethoxy)aniline
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Overview
Description
4-Bromo-2-iodo-6-(trifluoromethoxy)aniline is an aromatic compound with the molecular formula C7H4BrF3INO It is characterized by the presence of bromine, iodine, and trifluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-(trifluoromethoxy)aniline. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-iodo-6-(trifluoromethoxy)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-iodo-6-(trifluoromethoxy)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-iodo-6-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-iodo-4-(trifluoromethoxy)benzenamine
- 4-Bromo-2-(trifluoromethoxy)aniline
- 4-(Trifluoromethoxy)iodobenzene
Uniqueness
4-Bromo-2-iodo-6-(trifluoromethoxy)aniline is unique due to the combination of bromine, iodine, and trifluoromethoxy groups on the aniline ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H4BrF3INO |
---|---|
Molecular Weight |
381.92 g/mol |
IUPAC Name |
4-bromo-2-iodo-6-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4BrF3INO/c8-3-1-4(12)6(13)5(2-3)14-7(9,10)11/h1-2H,13H2 |
InChI Key |
CXAMXYPWGGEGCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)N)I)Br |
Origin of Product |
United States |
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